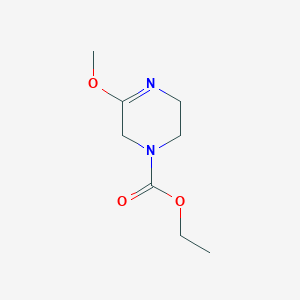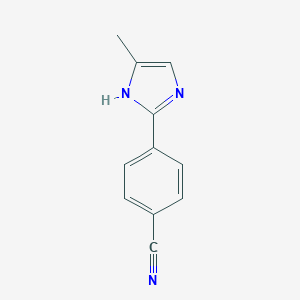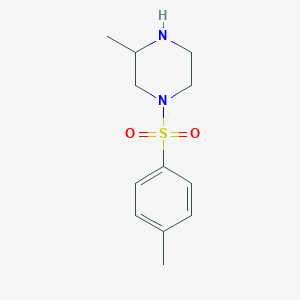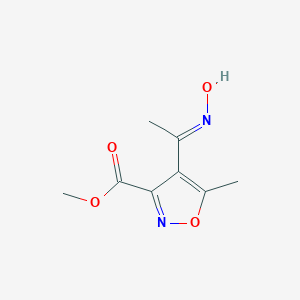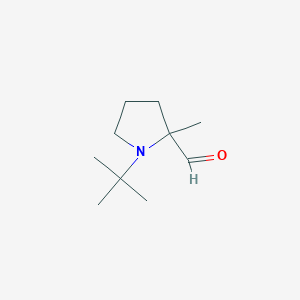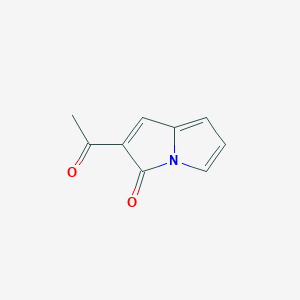
2-Acetyl-3H-pyrrolizin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetyl-3H-pyrrolizin-3-one, also known as AP-3, is a heterocyclic organic compound that has been widely studied for its potential applications in various fields of scientific research. This compound is a derivative of pyrrolizidine alkaloids and is known for its unique structure and properties that make it a valuable tool for investigating different biological processes.
Aplicaciones Científicas De Investigación
2-Acetyl-3H-pyrrolizin-3-one has been extensively studied for its potential applications in various fields of scientific research, including pharmacology, toxicology, and biochemistry. This compound has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has also been investigated for its potential as a biomarker for liver toxicity and as a tool for studying the metabolism of pyrrolizidine alkaloids.
Mecanismo De Acción
The mechanism of action of 2-Acetyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the regulation of different biological processes. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-oxidant properties. This compound has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, and to reduce the expression of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to exhibit anti-oxidant properties and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Acetyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its unique structure and properties that make it a valuable tool for investigating different biological processes. This compound is also readily available and can be synthesized through several methods. However, this compound has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.
Direcciones Futuras
There are several future directions for the research on 2-Acetyl-3H-pyrrolizin-3-one, including the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a biomarker for liver toxicity. Furthermore, the development of new synthesis methods for this compound and the investigation of its potential applications in other fields of scientific research, such as materials science and environmental science, are also important future directions.
Métodos De Síntesis
2-Acetyl-3H-pyrrolizin-3-one can be synthesized through several methods, including chemical synthesis, isolation from natural sources, and enzymatic synthesis. The chemical synthesis of this compound involves the reaction of pyrrolizidine alkaloids with acetic anhydride, resulting in the formation of this compound. The isolation of this compound from natural sources involves the extraction of pyrrolizidine alkaloids from plants that contain this compound. Enzymatic synthesis of this compound involves the use of enzymes to catalyze the reaction between pyrrolizidine alkaloids and acetyl-CoA.
Propiedades
Número CAS |
195614-02-9 |
|---|---|
Fórmula molecular |
C9H7NO2 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
2-acetylpyrrolizin-3-one |
InChI |
InChI=1S/C9H7NO2/c1-6(11)8-5-7-3-2-4-10(7)9(8)12/h2-5H,1H3 |
Clave InChI |
DCVNMOZBWUDREJ-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC2=CC=CN2C1=O |
SMILES canónico |
CC(=O)C1=CC2=CC=CN2C1=O |
Sinónimos |
3H-Pyrrolizin-3-one, 2-acetyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



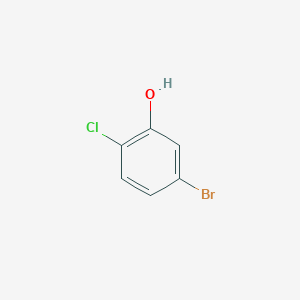
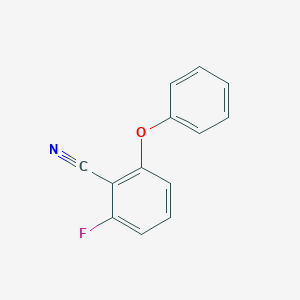
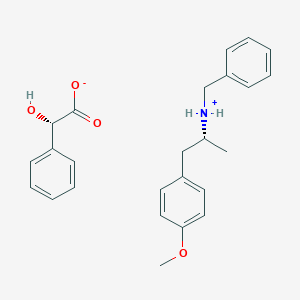
![2,3-Dihydrofuro[2,3-c]pyridine-5-carbonitrile](/img/structure/B68885.png)
![7-Methoxyfuro[3,2-b]pyridine](/img/structure/B68887.png)
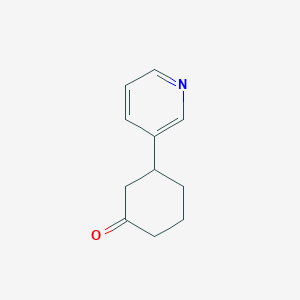
![(2S)-2-[(3,3-dimethyl-4H-isoquinolin-1-yl)amino]-4-methylpentanoic acid](/img/structure/B68892.png)

